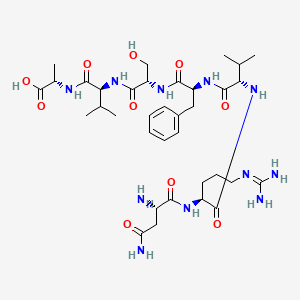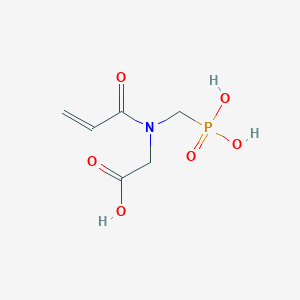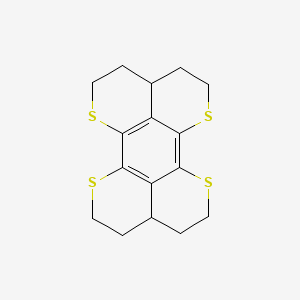
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is a polycyclic aromatic hydrocarbon containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Sulfur Insertion: Sulfur atoms can be introduced through reactions with sulfur-containing reagents such as thiols or sulfides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired chemical transformations efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound may play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Tetrathiaperylene: A related compound with a similar polycyclic structure but fewer hydrogen atoms.
Dithiapyrene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Uniqueness
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is unique due to its specific arrangement of sulfur atoms and hydrogenation level, which may confer distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
848489-85-0 |
|---|---|
分子式 |
C16H18S4 |
分子量 |
338.6 g/mol |
IUPAC名 |
3,9,12,18-tetrathiapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(19),2(20),10-triene |
InChI |
InChI=1S/C16H18S4/c1-5-17-13-11-9(1)2-6-18-14(11)16-12-10(4-8-20-16)3-7-19-15(12)13/h9-10H,1-8H2 |
InChIキー |
JTHVHYJHQQHGOC-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C3C1CCSC3=C4C5=C2SCCC5CCS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
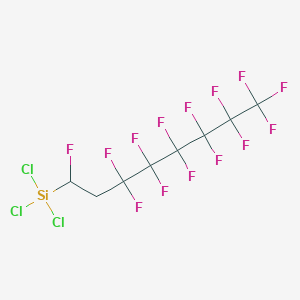
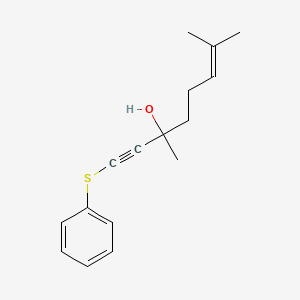
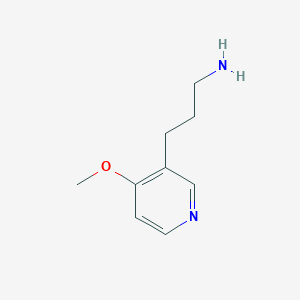

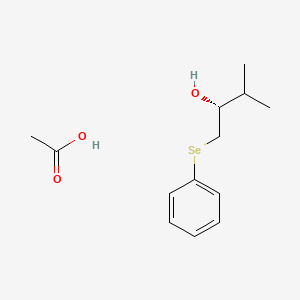
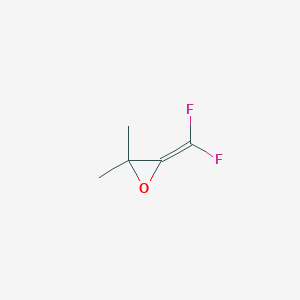
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
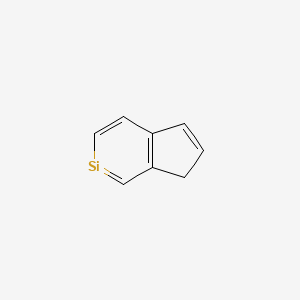

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
